2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile
Overview
Description
“2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile” is an organic compound with the CAS Number: 1274682-30-2 . It has a molecular weight of 240.1 . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrNO/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9,13H,4,7H2 . This indicates that the compound has a bromophenyl group attached to a hydroxypropanenitrile group.Physical and Chemical Properties Analysis
The compound is an oil and is stored at room temperature . It has a molecular weight of 240.1 .Scientific Research Applications
Catalytic Reactions
2-Hydroxy-2-methylpropiophenone, a compound structurally similar to 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile, undergoes a unique multiple arylation process involving C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst. This results in the formation of tetraarylethanes and diarylphenylisochromanones, demonstrating the potential for creating complex molecular structures through catalytic reactions (Wakui et al., 2004).
Atmospheric Chemistry
The tropospheric degradation of 2-hydroxy-2-methylpropanal, a photo-oxidation product similar to the compound , has been studied to understand its transformations in the atmosphere. This research highlights the significance of understanding the environmental impact and behavior of such compounds in atmospheric chemistry (Carrasco et al., 2006).
Stereochemistry in Organic Synthesis
The Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate, a reaction involving a compound with a structure related to this compound, has been explored to understand the stereochemistry of nucleophilic additions. This research is pivotal for the synthesis of complex organic molecules and the study of their stereochemical properties (MatsumotoTakashi & FukuiKenji, 1972).
Radiosynthesis for Imaging
Radiolabeled derivatives of compounds structurally related to this compound, such as 2beta-carbomethoxy-3beta-(3'-((Z)-2-bromoethenyl)phenyl)nortropanes, have been synthesized and evaluated for their binding affinity to neurotransmitter transporters. These compounds are used in positron emission tomography (PET) imaging, illustrating the application of such compounds in medical diagnostics and neurological research (Stehouwer et al., 2006).
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9,13H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVGCCGILZJXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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